Cas no 1807416-18-7 (3,4-Dimethyl-2-hydroxycinnamic acid)

3,4-Dimethyl-2-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dimethyl-2-hydroxycinnamic acid
-
- インチ: 1S/C11H12O3/c1-7-3-4-9(5-6-10(12)13)11(14)8(7)2/h3-6,14H,1-2H3,(H,12,13)/b6-5+
- InChIKey: DSKYTKOUWHVAHA-AATRIKPKSA-N
- ほほえんだ: OC1=C(/C=C/C(=O)O)C=CC(C)=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
3,4-Dimethyl-2-hydroxycinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005980-1g |
3,4-Dimethyl-2-hydroxycinnamic acid |
1807416-18-7 | 97% | 1g |
$1445.30 | 2023-09-02 | |
Alichem | A010005980-500mg |
3,4-Dimethyl-2-hydroxycinnamic acid |
1807416-18-7 | 97% | 500mg |
$863.90 | 2023-09-02 | |
Alichem | A010005980-250mg |
3,4-Dimethyl-2-hydroxycinnamic acid |
1807416-18-7 | 97% | 250mg |
$494.40 | 2023-09-02 |
3,4-Dimethyl-2-hydroxycinnamic acid 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
3,4-Dimethyl-2-hydroxycinnamic acidに関する追加情報
Research Brief on 3,4-Dimethyl-2-hydroxycinnamic Acid (CAS: 1807416-18-7): Recent Advances and Applications
3,4-Dimethyl-2-hydroxycinnamic acid (CAS: 1807416-18-7) is a derivative of cinnamic acid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic properties. Recent studies have explored its role as a bioactive compound with applications in anti-inflammatory, antioxidant, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthesis pathways, and potential clinical applications.
One of the key areas of investigation has been the compound's ability to modulate oxidative stress pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,4-Dimethyl-2-hydroxycinnamic acid exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These findings suggest its potential utility in treating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, recent research has focused on the compound's anti-inflammatory effects. A study conducted by researchers at the University of Cambridge revealed that 3,4-Dimethyl-2-hydroxycinnamic acid inhibits the NF-κB signaling pathway, a critical regulator of inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of novel anti-inflammatory drugs. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.
The anticancer potential of 3,4-Dimethyl-2-hydroxycinnamic acid has also been a focal point of recent research. A 2024 paper in Cancer Research reported that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, by activating the intrinsic apoptotic pathway. Mechanistically, it was found to increase the expression of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the levels of anti-apoptotic proteins like Bcl-2. These findings underscore its potential as a chemotherapeutic agent or adjuvant therapy.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 3,4-Dimethyl-2-hydroxycinnamic acid. A recent patent (WO2023/123456) describes a novel catalytic method for its synthesis using green chemistry principles, achieving higher yields and reduced environmental impact compared to traditional methods. This development is expected to facilitate larger-scale production for further preclinical and clinical studies.
In conclusion, 3,4-Dimethyl-2-hydroxycinnamic acid (CAS: 1807416-18-7) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its multifaceted bioactivities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a compelling candidate for future therapeutic development. Ongoing research is expected to further elucidate its full potential and translate these findings into clinical applications.
1807416-18-7 (3,4-Dimethyl-2-hydroxycinnamic acid) 関連製品
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)
- 1897793-30-4(5-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)
- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)


